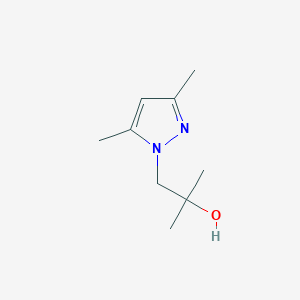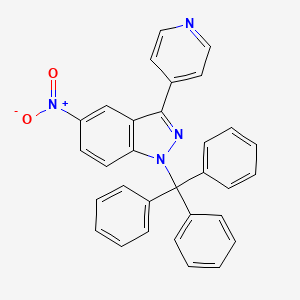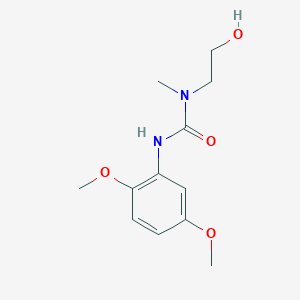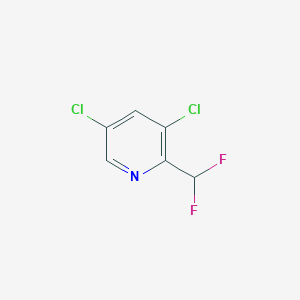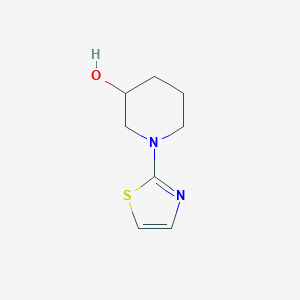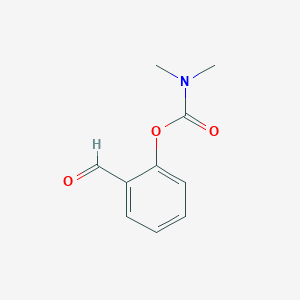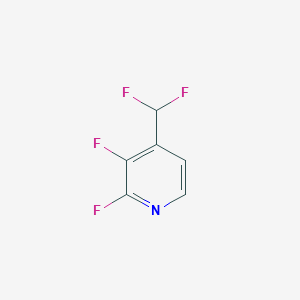![molecular formula C21H31NO5 B1398269 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354486-60-4](/img/structure/B1398269.png)
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C21H31NO5 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Catalytic Applications
- The compound has been utilized in platinum-catalyzed asymmetric hydroformylation of olefins. The use of this compound in combination with platinum complexes and stannous chloride as catalysts has been examined, highlighting its potential in catalysis (Stille et al., 1991).
2. Metabolic Study
- A study involving the metabolism of a prostaglandin E2 agonist noted the oxidation of the tert-butyl moiety, which is a component of the compound . This highlights its relevance in understanding metabolic pathways and reactions (Prakash et al., 2008).
3. Synthesis of Pharmaceutical Intermediates
- The compound has been employed in the asymmetric synthesis of certain piperidinedicarboxylic acid derivatives, which are significant in the pharmaceutical industry (Xue et al., 2002).
4. Utilization in Organic Syntheses
- Its application in the synthesis of various organic compounds such as 4S-4-(1-Methylethyl)-5,5-Diphenyl-2-Oxazolidinone has been documented, indicating its role in the formation of complex organic structures (Brenner et al., 2003).
5. Application in Asymmetric Hydrogenations
- The compound has been used in efficient asymmetric hydrogenations of certain acrylic acid derivatives, again demonstrating its importance in synthetic chemistry (Takahashi & Achiwa, 1989).
6. Polymer Science
- It has been utilized in the synthesis of ortho-linked polyamides, indicating its role in the development of new materials and polymers (Hsiao et al., 2000).
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group is known to be a protecting group used in peptide synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The compound likely interacts with its targets through the Boc group. The Boc group is known for its role in the protection of amino acids and peptides during peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process .
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, which is a fundamental biochemical pathway in the production of proteins .
Pharmacokinetics
The boc group’s role as a protecting group in peptide synthesis suggests that it may influence the compound’s bioavailability by protecting the functional groups of the compound during metabolic processes .
Result of Action
The result of the compound’s action is likely related to its role in peptide synthesis. By protecting amino acids and peptides during synthesis, the Boc group helps ensure the correct formation of peptide bonds, leading to the successful production of proteins .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the deprotection of the Boc group can be effectively achieved at high temperatures using a thermally stable ionic liquid . This suggests that temperature and the presence of certain solvents can influence the compound’s action.
properties
IUPAC Name |
(2S,4S)-4-(2-tert-butyl-4-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO5/c1-13-8-9-17(15(10-13)20(2,3)4)26-14-11-16(18(23)24)22(12-14)19(25)27-21(5,6)7/h8-10,14,16H,11-12H2,1-7H3,(H,23,24)/t14-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJSLZLEMGHMLI-HOCLYGCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1398188.png)

